Product packaging for Ethyl 2-(diphenoxyphosphoryl)acetate(Cat. No.:CAS No. 16139-79-0)

Ethyl 2-(diphenoxyphosphoryl)acetate

Cat. No.: B103945
CAS No.: 16139-79-0
M. Wt: 320.28 g/mol
InChI Key: UQMFCYBSUVRGNU-UHFFFAOYSA-N
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Description

Role of Phosphonate (B1237965) Derivatives in Contemporary Synthetic Chemistry

Phosphonate derivatives, particularly phosphonate esters, are a cornerstone of modern synthetic chemistry. Their importance is largely attributed to their role in the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that offers significant advantages. Unlike the phosphonium (B103445) ylides used in the Wittig reaction, the byproducts of the HWE reaction, water-soluble phosphate (B84403) esters, are easily removed from the reaction mixture, simplifying purification. Furthermore, the phosphonate reagents themselves are generally more reactive than their phosphonium counterparts and can be readily modified to fine-tune their steric and electronic properties, thereby influencing the stereochemical outcome of the olefination reaction.

Overview of Stabilized Phosphonate Carbanions as Key Synthetic Tools

The key to the reactivity of phosphonate esters lies in the formation of stabilized phosphonate carbanions. The protons alpha to the phosphonate and carbonyl groups are acidic and can be readily removed by a base to generate a nucleophilic carbanion. The stability of this carbanion is a crucial factor in the HWE reaction. Electron-withdrawing groups, such as the ester moiety in Ethyl 2-(diphenoxyphosphoryl)acetate, stabilize the adjacent carbanion through resonance, making these reagents less reactive but more selective than non-stabilized ylides. This stabilization allows for greater control over the geometry of the resulting alkene. The reaction of these stabilized carbanions with aldehydes and ketones is a highly reliable method for the synthesis of α,β-unsaturated esters. nih.govacs.org

Historical Context of this compound in Olefination Reactions

The traditional Horner-Wadsworth-Emmons reaction, which typically employs trialkyl phosphonoacetates, is well-known for its high (E)-selectivity in the formation of α,β-unsaturated esters. However, the synthesis of (Z)-α,β-unsaturated esters remained a significant challenge. This led to the development of modified HWE reagents designed to favor the formation of the (Z)-isomer. In the 1990s, the work of K. Ando brought about a significant breakthrough with the introduction of ethyl (diarylphosphono)acetates as novel reagents for highly (Z)-selective olefination reactions. nih.gov Among these, this compound emerged as a key reagent. It was discovered that the use of bulky and electron-withdrawing aryl groups on the phosphorus atom, such as the phenoxy groups, could dramatically alter the stereochemical course of the reaction to favor the formation of the thermodynamically less stable (Z)-alkene. nih.govacs.org This development provided a practical and highly selective method for accessing a wide range of (Z)-α,β-unsaturated esters, which are important intermediates in the synthesis of many biologically active compounds. acs.orgconicet.gov.ar

Detailed Research Findings: The Horner-Wadsworth-Emmons Reaction with this compound

The utility of this compound and its substituted diaryl analogues is best illustrated through their performance in the Horner-Wadsworth-Emmons reaction with various aldehydes. The choice of base and reaction conditions plays a critical role in determining both the yield and the stereoselectivity of the olefination.

A representative example is the reaction of this compound with p-tolualdehyde. tcichemicals.com The reaction, carried out at low temperature in the presence of a strong base, demonstrates the reagent's capacity for high (Z)-selectivity.

Reaction of this compound with p-Tolualdehyde tcichemicals.com
Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)E:Z Ratio
This compoundp-TolualdehydeSodium HydrideTHF-782831 : 3.67

Further studies by Ando and others have shown that modifying the aryl groups on the phosphonate can further enhance the (Z)-selectivity. For instance, the introduction of ortho-substituents on the phenyl rings leads to even greater preference for the (Z)-isomer. nih.gov

Effect of Aryl Substituents on Z-Selectivity in the HWE Reaction nih.gov
Phosphonate ReagentAldehydeBaseYield (%)Z:E Ratio
Ethyl (diphenylphosphono)acetateBenzaldehydeNaH9585:15
Ethyl [bis(o-tolyl)phosphono]acetateBenzaldehydeNaH9897:3
Ethyl [bis(o-ethylphenyl)phosphono]acetateBenzaldehydeNaH9998:2
Ethyl [bis(o-isopropylphenyl)phosphono]acetateBenzaldehydeNaH9999:1

These findings underscore the principle that the steric bulk of the phosphonate reagent is a key determinant of the stereochemical outcome in the Horner-Wadsworth-Emmons reaction. The larger ortho-substituents are believed to favor a transition state that leads to the (Z)-alkene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17O5P B103945 Ethyl 2-(diphenoxyphosphoryl)acetate CAS No. 16139-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-diphenoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O5P/c1-2-19-16(17)13-22(18,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMFCYBSUVRGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453612
Record name Ethyl Diphenylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16139-79-0
Record name Ethyl Diphenylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Diphenoxyphosphoryl Acetate

Established Synthetic Pathways for Ethyl 2-(diphenoxyphosphoryl)acetate

The most prominent and widely utilized method for the synthesis of phosphonates, including this compound, is the Michaelis-Arbuzov reaction. mdpi.comwikipedia.orgorganic-chemistry.org This reaction involves the interaction of a trivalent phosphorus ester with an alkyl halide, resulting in the formation of a pentavalent phosphorus species. wikipedia.org In the specific case of this compound, the established pathway is the reaction of triphenyl phosphite (B83602) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739).

The mechanism of the Michaelis-Arbuzov reaction commences with the nucleophilic attack of the phosphorus atom in triphenyl phosphite on the electrophilic carbon of the ethyl haloacetate. This initial step forms a phosphonium (B103445) salt as an intermediate. Subsequently, a dealkylation of this intermediate occurs, where the displaced halide anion attacks one of the phenyl groups, leading to the final phosphonate (B1237965) product and a phenyl halide as a byproduct. However, in the case of triaryl phosphites, the cleavage of the aryl-oxygen bond is more challenging and often requires high temperatures, typically above 200°C. wikipedia.org

Recent advancements have also explored palladium-catalyzed versions of the Michaelis-Arbuzov reaction for the synthesis of aryl phosphonates from triaryl phosphites and aryl iodides, which can proceed under milder conditions. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions in the Preparation of this compound

The efficiency and yield of the synthesis of this compound via the Michaelis-Arbuzov reaction are highly dependent on the optimization of several key reaction parameters.

Temperature: Traditionally, the Arbuzov rearrangement of triaryl phosphites necessitates high temperatures, often in the range of 200°C to 350°C, to facilitate the cleavage of the stable aryl-oxygen bond. google.comgoogle.com

Catalysts: To mitigate the need for harsh reaction conditions, various catalysts have been investigated. Lewis acids have been shown to mediate the Michaelis-Arbuzov reaction at room temperature, offering a more facile preparation of phosphonates. organic-chemistry.org For reactions involving triaryl phosphites, metal halide catalysts, particularly those from Group VIII such as nickel or palladium halides, have been employed to promote the rearrangement. google.com Palladium catalysts, in particular, have been effective in enabling the reaction of triaryl phosphites with aryl halides under milder conditions. organic-chemistry.orgnih.gov

Reactant Stoichiometry and Solvents: The reaction is often carried out without a solvent, using an excess of the alkyl halide. wikipedia.org However, in some cases, the use of a solvent can improve selectivity. The choice of the haloacetate is also crucial, with ethyl bromoacetate generally being more reactive than ethyl chloroacetate.

Interactive Data Table: Optimization of Michaelis-Arbuzov Reaction Conditions

ParameterTraditional ConditionsCatalytic Conditions
Temperature 200-350°CRoom Temperature to 125°C
Catalyst NoneLewis Acids, Palladium Complexes, Nickel Halides
Solvent Often neat (solvent-free)Toluene, Dioxane, Acetonitrile, Water
Promoters -Tetrabutylammonium (B224687) iodide (n-Bu4NI), Triethylamine (Et3N)

Precursor Compounds and Reactants in the Generation of this compound

The primary precursors for the synthesis of this compound are triphenyl phosphite and an ethyl haloacetate.

Triphenyl phosphite: This trivalent phosphorus compound serves as the source of the diphenoxyphosphoryl group. It is a commercially available reagent.

Ethyl Haloacetates: Ethyl bromoacetate and ethyl chloroacetate are the common choices for the ethyl acetate (B1210297) moiety. Ethyl bromoacetate is generally more reactive and may allow for lower reaction temperatures or shorter reaction times.

Interactive Data Table: Precursor Compounds

Precursor CompoundChemical FormulaRole in Reaction
Triphenyl phosphiteP(OC₆H₅)₃Source of the phosphonate group
Ethyl bromoacetateBrCH₂COOCH₂CH₃Source of the ethyl acetate group
Ethyl chloroacetateClCH₂COOCH₂CH₃Alternative source of the ethyl acetate group

Consideration of Environmentally Benign Approaches in the Synthesis of Phosphonate Reagents

In line with the principles of green chemistry, significant efforts are being made to develop more environmentally friendly methods for the synthesis of phosphonates. uef.fichemeurope.comsciencedaily.com These approaches aim to reduce the use of hazardous materials, minimize energy consumption, and improve atom economy.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The microwave-assisted Michaelis-Arbuzov reaction can often be performed under solvent-free conditions with reduced reaction times and improved yields, making it a greener alternative to conventional heating. researchgate.net

Alcohol-Based Michaelis-Arbuzov Reaction: A significant green innovation is the replacement of alkyl halides with alcohols. rsc.orgrsc.org This modified reaction, often catalyzed by a salt like tetrabutylammonium iodide (n-Bu₄NI), allows for the synthesis of phosphonates from readily available and less toxic alcohols. mdpi.comresearchgate.net This approach avoids the generation of stoichiometric amounts of halide byproducts.

Solvent-Free and Water-Promoted Reactions: Conducting reactions without a solvent or in water are key tenets of green chemistry. Solventless Michaelis-Arbuzov reactions, particularly under microwave conditions, are being explored. researchgate.net Interestingly, water has been found to promote the palladium-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites, allowing for milder reaction conditions. organic-chemistry.orgnih.gov

Catalysis: The use of efficient and recyclable catalysts is another important aspect of green phosphonate synthesis. The development of catalysts that allow the reaction to proceed under milder conditions contributes to energy efficiency and reduces the potential for side reactions. mdpi.com

Reactivity and Mechanistic Investigations of Ethyl 2 Diphenoxyphosphoryl Acetate

Fundamental Reactivity Patterns of Ethyl 2-(diphenoxyphosphoryl)acetate in Organic Transformations

This compound is a versatile reagent in organic synthesis, primarily recognized for its role in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction facilitates the formation of alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer. The reactivity of this phosphonate (B1237965) stems from the acidity of the α-proton, which can be readily abstracted by a base to generate a stabilized phosphonate carbanion. This carbanion is a potent nucleophile that reacts with aldehydes and ketones.

Beyond its classical role in olefination, derivatives of this compound, specifically alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates, have been explored in Friedel-Crafts-type arylation reactions. nih.govbohrium.comnih.govfigshare.comresearchgate.net In these transformations, the diphenoxyphosphoryl group functions as a leaving group, enabling the formation of new carbon-carbon bonds. nih.govbohrium.comnih.govfigshare.comresearchgate.net This reactivity highlights the dual nature of the diphenoxyphosphoryl moiety, acting as both a carbanion stabilizer and a competent leaving group depending on the reaction context.

Reaction Mechanisms of Olefination Reactions Involving this compound

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds. wikipedia.orgconicet.gov.arresearchgate.net The reaction of this compound with carbonyl compounds proceeds through a well-established mechanistic pathway.

Elucidation of Stabilized Carbanion Intermediates in Phosphonate-Mediated Processes

The initial and crucial step in the HWE reaction is the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom and the ester group. wikipedia.org This is typically achieved using a base, such as sodium hydride or an alkoxide. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the phosphoryl and carbonyl oxygen atoms. This delocalization reduces the basicity of the carbanion, making it more nucleophilic and less prone to side reactions compared to the ylides used in the Wittig reaction. wikipedia.orgorgsyn.org The presence of the electron-withdrawing ester group further enhances the stability of this intermediate. wikipedia.org

The stabilized phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org This nucleophilic addition is the rate-limiting step of the reaction and leads to the formation of a tetrahedral intermediate. wikipedia.org

Stereochemical Outcomes in Olefination Pathways

The stereoselectivity of the Horner-Wadsworth-Emmons reaction is a key feature and is largely influenced by the reaction conditions and the structure of the reactants. wikipedia.org The reaction generally favors the formation of the (E)-alkene, or trans-isomer. wikipedia.orgwikipedia.org This preference is attributed to the thermodynamic stability of the intermediates.

Following the initial nucleophilic addition, the resulting intermediate can form two diastereomeric oxaphosphetane intermediates. wikipedia.org These intermediates can interconvert, and the thermodynamically more stable trans-oxaphosphetane, which leads to the (E)-alkene, is generally favored. wikipedia.orgorganic-chemistry.org The elimination of the phosphate (B84403) byproduct from the oxaphosphetane is a syn-elimination process. total-synthesis.com

Several factors can influence the E/Z selectivity of the reaction:

Steric Bulk: Increasing the steric bulk of the aldehyde and the phosphonate can lead to higher (E)-selectivity. wikipedia.org

Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-alkene as it allows for equilibration of the intermediates. wikipedia.org

Cation: The nature of the metal cation from the base can also play a role. Lithium salts, for instance, have been shown to promote higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org

Mechanistic Insights into Friedel-Crafts-Type Arylation Strategies Utilizing Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates

Recent studies have expanded the utility of phosphonates beyond olefination reactions, demonstrating their application in Friedel-Crafts-type arylations. nih.govbohrium.comnih.govfigshare.comresearchgate.net In this context, alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates serve as precursors for the generation of electrophilic intermediates that can be trapped by arenes.

Influence of Catalytic Additives and Electronic Substituents on Reaction Mechanism

The mechanism and efficiency of the Friedel-Crafts-type arylation are significantly influenced by the presence of catalytic additives and the electronic nature of substituents on the starting materials. nih.govpuce.edu.ec

Catalytic Additives: As mentioned, strong Brønsted acids like TfOH can promote the reaction, particularly for substrates lacking electron-rich aryl rings. nih.govnih.gov The acid likely facilitates the departure of the phosphate leaving group by protonating one of the oxygen atoms. Other Lewis acids have also been employed to promote substitutions involving phosphate leaving groups in different systems. nih.gov

Electronic Substituents: The presence of electron-donating groups, such as a para-alkoxy group, on the aryl ring of the alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetate has a profound effect on the reaction. nih.govacs.org In such cases, the arylation can proceed without the need for any external promoter. nih.govnih.govfigshare.comresearchgate.net This is attributed to the increased stabilization of the carbocationic intermediate by the electron-donating substituent, which facilitates the SN1-type pathway. nih.govacs.org Conversely, electron-withdrawing groups on the arene nucleophile can deactivate it towards electrophilic attack, hindering the reaction. nih.gov

Other Significant Reaction Pathways Undergone by the Phosphonate Moiety

Beyond the well-documented reactivity of the active methylene (B1212753) group, the diphenoxyphosphoryl moiety of this compound is itself susceptible to a variety of significant chemical transformations. These reactions, which directly involve the phosphorus center and its phenoxy substituents, are crucial for understanding the compound's broader chemical behavior and potential applications. Key pathways include hydrolysis, transesterification, and its role as a phosphorylating agent, particularly in biological contexts.

Hydrolysis and P-OAr Bond Cleavage

The ester linkages between the phosphorus atom and the phenoxy groups are susceptible to cleavage under hydrolytic conditions. In an acidic environment, the reaction mechanism typically involves the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. Subsequently, a water molecule acts as a nucleophile, attacking the phosphorus center and leading to the displacement of a phenol (B47542) molecule. nih.gov This process can be repeated to yield the corresponding phosphonic acid.

The general mechanism for the acid-catalyzed hydrolysis of a diphenyl phosphonate is as follows:

Protonation of the phosphoryl oxygen.

Nucleophilic attack of water on the phosphorus center.

Elimination of a phenol molecule.

Repetition of the process to cleave the second P-OAr bond.

This reactivity underscores the lability of the P-OPh bond, which is a recurring theme in the chemistry of diphenyl phosphonates.

Transesterification Reactions

The phenoxy groups of the phosphonate moiety can be exchanged with other alkoxy groups through transesterification. This reaction is typically carried out by heating the diphenyl phosphonate in an excess of an alcohol in the presence of a suitable catalyst. For instance, alkali metal salts of weak acids can catalyze the replacement of an aryl group with an alkyl group derived from the reacting alcohol. google.com

A representative transesterification reaction is shown below: (PhO)₂P(O)CH₂CO₂Et + R'OH ⇌ (PhO)(R'O)P(O)CH₂CO₂Et + PhOH

This process is valuable for the synthesis of mixed alkyl-aryl phosphonates, allowing for the modification of the phosphonate group's steric and electronic properties. google.com The reaction is reversible, and driving it to completion often requires the removal of the phenol byproduct.

Fluorinative Hydrolysis

A notable transformation of diphenyl phosphonates is their conversion into highly reactive fluorophosphonates. This can be achieved through a direct fluorinative hydrolysis reaction. For example, treatment of a diphenylphosphonate with ammonium (B1175870) fluoride (B91410) can lead to the displacement of the phenoxy groups and the formation of a fluorophosphonate. nih.gov This reaction provides a synthetic route to potent and selective enzyme inhibitors. The mechanism involves the nucleophilic attack of fluoride on the phosphorus center, displacing the phenoxy leaving groups. nih.gov

ReactantReagentProduct TypeSignificance
DiphenylphosphonateNH₄F, AcetonitrileFluorophosphonateCreates highly reactive probes for mechanistic enzymology. nih.gov

Role as a Phosphorylating Agent in Enzyme Inhibition

One of the most significant roles of compounds containing a diphenyl phosphonate moiety is their function as irreversible inhibitors of serine proteases. nih.govacs.orgnih.gov The mechanism of inhibition involves the phosphonate acting as a phosphorylating agent. The active-site serine residue of the enzyme performs a nucleophilic attack on the electrophilic phosphorus atom. This attack results in the formation of a stable, covalent phosphonyl-enzyme adduct, with the concomitant displacement of one of the phenoxy groups. acs.org

This process effectively deactivates the enzyme. The efficacy of diphenyl phosphonates as inhibitors is attributed to their structural resemblance to the tetrahedral transition state of peptide bond hydrolysis. nih.gov The reactivity and selectivity of these inhibitors can be fine-tuned by modifying the peptide-like backbone attached to the phosphonate group. nih.govnih.gov

Enzyme ClassMechanism of InhibitionResultKey Feature
Serine ProteasesNucleophilic attack by active-site SerineCovalent phosphonylation of the enzymeDisplacement of a phenoxy leaving group. acs.org
Urokinase Plasminogen Activator (uPA)Irreversible inhibition via phosphonylationInactivation of the enzymePotential for anticancer drug design. nih.gov

Applications of Ethyl 2 Diphenoxyphosphoryl Acetate in Complex Molecule Synthesis

Construction of Carbon-Carbon Double Bonds via Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of alkenes, particularly with control over stereochemistry. wikipedia.orgslideshare.net The reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene and a water-soluble phosphate (B84403) byproduct, simplifying purification. alfa-chemistry.com Ethyl 2-(diphenoxyphosphoryl)acetate is an ideal substrate for this transformation due to the electron-withdrawing ester group that facilitates the formation of the necessary phosphonate (B1237965) carbanion upon treatment with a base. youtube.com

The general mechanism begins with the deprotonation of the α-carbon (the carbon between the phosphorus and carbonyl groups) by a base, such as sodium hydride, to form a nucleophilic carbanion. wikipedia.orgyoutube.com This carbanion then adds to the carbonyl carbon of an aldehyde or ketone, leading to a tetrahedral intermediate. This intermediate subsequently rearranges and collapses into an oxaphosphetane ring, which fragments to yield the final alkene product and a diphenyl phosphate salt. youtube.com A key advantage of the HWE reaction over the related Wittig reaction is that the phosphonate-stabilized carbanions are generally more nucleophilic but less basic than phosphonium (B103445) ylides, and the reaction typically affords the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.org

Synthesis of Alpha, Beta-Unsaturated Esters and Related Conjugated Systems

A primary application of this compound in the HWE reaction is the synthesis of α,β-unsaturated esters. These compounds are important structural motifs found in numerous biologically active molecules and are versatile intermediates in further synthetic transformations. nih.govrsc.org The reaction between the carbanion of this compound and various aldehydes provides direct access to a wide array of α,β-unsaturated esters with predominantly (E)-stereochemistry. organic-chemistry.orgbanglajol.info

The reaction is broadly applicable to a range of aliphatic and aromatic aldehydes. The general transformation can be represented as follows:

(PhO)₂P(O)CH₂CO₂Et + RCHO → RCH=CHCO₂Et + (PhO)₂PO₂⁻

The table below illustrates the expected products from the reaction of this compound with representative aldehydes.

Aldehyde ReactantProduct (α,β-Unsaturated Ester)
BenzaldehydeEthyl cinnamate
AcetaldehydeEthyl crotonate
IsobutyraldehydeEthyl 4-methyl-2-pentenoate
CyclohexanecarboxaldehydeEthyl 3-(cyclohexyl)acrylate

Diastereoselective and Enantioselective Olefination Applications

While the standard HWE reaction is known for its high (E)-selectivity, modifications to the phosphonate reagent can be used to control the diastereoselectivity of the resulting alkene, making it possible to selectively synthesize (Z)-alkenes. wikipedia.org The stereochemical outcome is influenced by the steric and electronic properties of the substituents on the phosphorus atom. The use of bulky aryl groups, such as the phenoxy groups in this compound, can alter the energy barriers of the intermediate states, thereby influencing the E/Z ratio.

Research into related ethyl (diarylphosphono)acetates has demonstrated that steric hindrance on the aryl rings is a key factor for achieving high Z-selectivity. nih.gov For example, reagents bearing ortho-substituted aryl groups exhibit significantly enhanced selectivity for the (Z)-isomer. This principle suggests that modifications of the phenoxy groups in this compound could be a viable strategy for tuning the stereochemical outcome of the olefination.

Table 1: Effect of Phosphonate Substituents on Olefin Selectivity
Phosphonate Reagent TypeTypical SelectivityKey Feature
Ethyl (dialkylphosphono)acetateHigh (E)-selectivityLess sterically hindered phosphorus center.
Ethyl (diarylphosphono)acetateCan be tuned for (Z)-selectivityBulky aryl groups on phosphorus. nih.gov
Still-Gennari Reagent (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate)High (Z)-selectivityElectron-withdrawing groups on phosphorus.

Synthesis of Phosphonate Derivatives and Related Organophosphorus Compounds

This compound can serve as a scaffold for the synthesis of more complex phosphonate derivatives. These transformations can involve modification of the ester, the active methylene (B1212753) bridge, or the phenoxy groups. Such derivatives are of interest due to the prevalence of phosphonates in medicinal chemistry and materials science. nih.govmdpi.com

One common strategy involves the transesterification or hydrolysis of the ethyl ester to introduce different functionalities. Furthermore, multicomponent reactions offer a pathway to highly functionalized phosphonates. For instance, reactions involving phosphites, acetylenic esters, and various N-H containing compounds can yield complex phosphonate structures in a single step. arkat-usa.org Another synthetic approach is the microwave-assisted alcoholysis of precursor phosphonates, which allows for the rapid generation of diverse libraries of H-phosphonates that can be further elaborated. nih.govmdpi.com These established methodologies for phosphonate synthesis can be applied to this compound to create novel derivatives with potentially unique biological or material properties.

Access to Alpha, Alpha-Diaryl Esters via Arylation Strategies

The synthesis of α,α-diaryl esters from simple precursors is a significant challenge in organic chemistry. A modern approach to functionalizing compounds like this compound is through transition metal-catalyzed C-H activation. Specifically, palladium-catalyzed α-arylation has emerged as a powerful tool for forming C-C bonds at the carbon adjacent to the phosphorus atom. acs.orgupenn.edunih.gov This method allows for the direct introduction of an aryl group at the α-position of the phosphonoacetate.

The catalytic α-arylation of phosphonoacetates has been developed to provide access to α-arylated phosphonates, which are themselves biologically relevant and serve as useful synthetic intermediates. upenn.edu The synthesis of an α,α-diaryl ester would require a sequential two-step arylation process, which remains a synthetic challenge.

Scope and Limitations of Arylation Reactions Mediated by Phosphate Esters

The scope of palladium-catalyzed α-arylation of phosphonates has been explored, revealing both its potential and its limitations. The reaction is compatible with a range of aryl bromides and, in some cases, less reactive aryl chlorides. upenn.edu However, the efficiency of the coupling is highly dependent on the choice of palladium catalyst, the supporting ligand, and the base. acs.orgnih.gov

One significant limitation is the sensitivity of the reaction to the substituents on the phosphonate itself. In a study on the α-arylation of analogous benzylic phosphonates, it was found that changing the phosphorus substituents from bulky isopropyl groups to smaller ethoxy groups led to a dramatic decrease in product yield from over 90% to just 30%, with significant byproduct formation. acs.org This suggests that the diphenoxy groups of the target compound would play a critical role in the feasibility and efficiency of such an arylation. The development of robust conditions often requires extensive screening of reaction parameters, for which high-throughput experimentation has proven to be a valuable tool. upenn.edu

Table 2: Representative Conditions for Palladium-Catalyzed α-Arylation of Phosphonates
Substrate TypeCatalyst / LigandBaseSolventTypical YieldReference
Benzylic diisopropyl phosphonatePd(OAc)₂ / CataCXium ANaOt-BuCPME64-92% acs.orgnih.gov
Benzylic diethyl phosphonatePd(OAc)₂ / CataCXium ANaOt-BuCPME30% acs.org
Ethyl phosphonoacetateNot specifiedNot specifiedNot specifiedN/A upenn.edu

Synthetic Routes to Polyarylated Alkanes

Polyarylated alkanes are important structural motifs in many pharmaceutical agents and organic materials. The α-arylated phosphonates synthesized via the methods described above are valuable precursors for more complex polyarylated systems.

A potential synthetic route to polyarylated structures starting from this compound could proceed as follows:

Mono-arylation: A palladium-catalyzed α-arylation reaction with a suitable aryl halide introduces the first aryl group, yielding an ethyl 2-aryl-2-(diphenoxyphosphoryl)acetate.

Second Arylation or Olefination:

A subsequent, more challenging, α-arylation could be attempted to install a second aryl group, directly forming the α,α-diaryl ester.

Alternatively, the mono-arylated phosphonate can be used in a Horner-Wadsworth-Emmons reaction. This would create an α-aryl-α,β-unsaturated ester, which serves as a versatile intermediate that can be further functionalized through conjugate addition or other reactions to build more complex polyarylated frameworks.

This strategy leverages the dual reactivity of the phosphonoacetate scaffold, using both modern C-H activation chemistry and classic olefination reactions to construct highly substituted molecular architectures.

Utility in the Chemical Synthesis of Biologically Active Molecules and Natural Products

There is no available scientific literature detailing the use of this compound as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of biologically active molecules or natural products. While the HWE reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, and various phosphonate reagents are employed for this purpose, specific examples utilizing the diphenoxy variant are not reported in the search results.

A related class of compounds, alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates , has been investigated. In these molecules, the diphenoxyphosphoryl group is linked to the acetate (B1210297) backbone via an oxygen atom (a phosphate ester) rather than a direct carbon-phosphorus bond (a phosphonate). These compounds have been used in Friedel–Crafts-type arylation reactions, where the diphenoxyphosphoryloxy moiety functions as a leaving group to facilitate the synthesis of α,α-diaryl esters. nih.govacs.orgacs.orgresearchgate.netnih.gov This application, however, is mechanistically distinct from the olefination reactions typical of HWE reagents.

Table 1: Comparison of Related Diphenoxyphosphoryl Compounds and Their Applications

Compound ClassStructure TypeKey Application
Alkyl 2-(diphenoxyphosphoryl)acetatesPhosphonate (P-C bond)No specific HWE applications found for synthesis of bioactive molecules.
Alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetatesPhosphate Ester (P-O-C bond)Precursors for Friedel–Crafts-type arylations (diphenoxyphosphoryloxy as a leaving group). nih.govacs.orgacs.org

Exploration in Phosphorylation Reactions and Phosphate Ester Formation

No information was found regarding the exploration or application of this compound in phosphorylation reactions to form phosphate esters. The literature search did not yield any studies where this specific compound is used as a phosphorylating agent to introduce a phosphate group onto alcohols or other nucleophiles.

Catalytic Aspects Involving Ethyl 2 Diphenoxyphosphoryl Acetate

Catalysis in the Preparation of Ethyl 2-(diphenoxyphosphoryl)acetate Precursors

The synthesis of phosphonates, including precursors to this compound, often relies on catalytic methods to enhance efficiency and yield. A variety of catalysts, primarily involving transition metals, have been developed for the formation of the crucial P-C and P-O bonds.

One of the foundational methods for creating the phosphonate (B1237965) ester linkage is the Michaelis-Arbuzov reaction, which can be catalyzed by substances like methyl iodide. wikipedia.org This reaction involves the conversion of a phosphite (B83602) to a phosphonate. wikipedia.org Beyond this classic transformation, modern catalysis offers more sophisticated routes. For instance, copper-catalyzed reactions have been shown to be effective for the P-arylation of organophosphorus compounds containing a P-H bond. organic-chemistry.org Inexpensive and readily available ligands such as proline and pipecolinic acid can be used in these copper-catalyzed systems. organic-chemistry.org

Palladium catalysts are also prevalent in phosphonate synthesis. A notable example is the use of Pd(PPh₃)₄ for the cross-coupling of H-phosphonate diesters with aryl and vinyl halides. organic-chemistry.org This method is particularly efficient, with reactions often completing in under ten minutes with microwave irradiation. organic-chemistry.org Another palladium-based system utilizes Pd(OAc)₂ with Xantphos as a supporting ligand for the cross-coupling of benzyl (B1604629) halides and H-phosphonate diesters. organic-chemistry.org

The following table summarizes some of the catalytic systems used in the synthesis of phosphonate precursors:

Catalyst SystemReactantsProduct TypeReference
Cu₂O/1,10-phenanthrolineH-phosphonate dialkyl esters, boronic acidsAryl phosphonates organic-chemistry.org
Pd(PPh₃)₄H-phosphonate diesters, aryl/vinyl halidesAryl/vinyl phosphonates organic-chemistry.org
Pd(OAc)₂/XantphosBenzyl halides, H-phosphonate diestersBenzylphosphonate diesters organic-chemistry.org
KI/K₂CO₃ in PEG-400Benzyl halides, dialkyl phosphitesBenzyl phosphonates frontiersin.org

Furthermore, a sustainable approach for synthesizing benzyl phosphonates employs a KI/K₂CO₃ catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign solvent. frontiersin.org This method proceeds at room temperature and avoids the use of volatile or toxic organic solvents. frontiersin.org

Role of this compound or its Analogues as Ligands or Precursors in Catalytic Systems

Phosphonates and their derivatives can serve as ligands for metal catalysts, influencing the catalyst's activity, selectivity, and stability. scispace.com The phosphonate group can coordinate with metal ions, creating hybrid materials with diverse structures and reactivities. scispace.com These materials can have applications in various catalytic reactions, including C-C bond formation. scispace.com

Copper(I) complexes anchored to a mesoporous TiO₂ surface via a phosphonate moiety have proven to be active catalysts for Sonogashira-type coupling reactions. scispace.com These heterogeneous catalysts demonstrate high efficiency and can be recycled and reused multiple times without a significant loss of activity. scispace.com

The table below highlights examples of phosphonate-containing ligands and their applications in catalysis:

Catalyst/Ligand SystemMetalCatalytic ApplicationReference
NHC-Pd(II) complexes with phosphonate ester groupsPalladiumSuzuki-Miyaura cross-coupling scispace.comresearchgate.net
Copper(I) bis(1,10-phenanthroline) complexes anchored by a phosphonate moiety onto TiO₂CopperSonogashira-type coupling scispace.com
Chiral phosphonatesRhodiumAsymmetric hydroboration nih.gov

Chiral phosphonates have also been utilized as directing groups in rhodium-catalyzed asymmetric hydroboration of trisubstituted alkenes, leading to the formation of chiral tertiary boronic esters with high enantioselectivity. nih.gov This demonstrates the utility of the phosphonate functionality in controlling the stereochemical outcome of a reaction. nih.gov

Tandem and Relay Catalysis Involving Structurally Related Phosphates

Tandem and relay catalysis, where multiple catalytic transformations occur in a single pot, represent an efficient strategy for synthesizing complex molecules from simple precursors. nih.govrsc.orgmdpi.com Structurally related phosphate (B84403) esters are known to participate in such catalytic cascades.

Transition metal catalysts, particularly π-acidic metals like gold and platinum salts, can activate propargylic phosphates for an initial 1,2- or 1,3-phosphatyloxy migration. nih.govrsc.org This migration forms reactive intermediates that can then undergo further cascade reactions, leading to a variety of structurally diverse products. nih.govrsc.org For instance, a gold-catalyzed cascade reaction of propargylic phosphates can lead to the formation of 1,3-dienes or unsymmetrically substituted naphthalenes, depending on the migrating groups. nih.gov

Enzyme-inorganic hybrid nanoflowers have been used to create artificial enzyme cascade systems for the detection of organophosphorus pesticides. nih.gov While not directly involving this compound, this illustrates the principle of tandem catalysis in the broader context of organophosphorus compounds.

The following table provides examples of tandem and relay catalysis involving phosphate esters:

Catalytic SystemSubstrate TypeKey TransformationProduct TypeReference
Gold catalystsPropargylic phosphates1,3-Phosphatyloxy migration/ring expansion1,3-dienes, naphthalenes nih.gov
Abiotic aminoacyl phosphate estersDipeptide substrateAcyl transfer cascadesChimeric ester and thioester structures nih.govacs.org

Furthermore, abiotic cascades using aminoacyl phosphate esters have been developed to drive sequential chemical reactions and self-assembly in a single pot. nih.govacs.org The reactivity of these phosphate esters influences the number of coupling reactions that can be achieved in the network. nih.govacs.org

Considerations of Heterogeneous Catalysis in Esterification Processes Relevant to Phosphonate Chemistry

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, which is particularly relevant for industrial applications. mdpi.com In the context of phosphonate chemistry, heterogeneous catalysts can be employed in esterification reactions, which are crucial for the synthesis of phosphonate esters.

Zirconium phosphates and phosphonates have emerged as promising solid acid catalysts due to their tunable acidity, high thermal and chemical stability, and water tolerance. mdpi.comresearchgate.net The surface of these materials contains both Brønsted acid sites (P-OH groups) and Lewis acid sites (Zr⁴⁺ centers), which can catalyze a variety of acid-catalyzed reactions. mdpi.com

Mesoporous zirconium phosphonate materials have been synthesized and used as solid-acid catalysts for reactions such as the synthesis of methyl-2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose. researchgate.net These catalysts exhibit high activity and stability, allowing for multiple reaction cycles without a significant loss of performance. researchgate.net

The table below summarizes some heterogeneous catalysts used in reactions relevant to phosphonate chemistry:

CatalystReaction TypeKey FeaturesReference
Zirconium poly(styrene-phenylvinyl-phosphonate)-phosphate (ZPS-PVPA)EpoxidationSolid acid catalyst, recyclable scispace.comresearchgate.net
Mesoporous zirconium phosphonatesAcetalizationHigh surface area, stable researchgate.net
Solid phosphoric acid on a binder (e.g., diatomaceous earth)Hydrocarbon conversionControlled pore size distribution google.com

Another example is a solid acid catalyst based on zirconium poly(styrene-phenylvinyl-phosphonate)-phosphate, which has been functionalized with sulfonic acid groups. scispace.comresearchgate.net This material has shown high catalytic activity in the epoxidation of soybean oil. scispace.comresearchgate.net Additionally, solid phosphoric acid catalysts, typically supported on a binder like diatomaceous earth, are used in various hydrocarbon conversion processes. google.com The stability of these catalysts is related to their pore volume distribution. google.com

Stereochemical Control in Reactions Utilizing Ethyl 2 Diphenoxyphosphoryl Acetate

Enantioselective Transformations Mediated by Ethyl 2-(diphenoxyphosphoryl)acetate and its Derivatives

The development of enantioselective transformations is a cornerstone of contemporary organic chemistry, enabling the synthesis of single enantiomers of chiral molecules. While the Horner-Wadsworth-Emmons (HWE) reaction, a principal application of phosphonate (B1237965) reagents like this compound, is not inherently enantioselective, several strategies have been developed to induce chirality.

One common approach involves the use of chiral auxiliaries attached to the phosphonate reagent. These auxiliaries create a chiral environment around the reacting center, influencing the approach of the reactants and leading to the preferential formation of one enantiomer of the product. However, in the case of this compound, the diphenoxyphosphoryl group itself is achiral. Therefore, enantioselectivity must be induced through external means.

Another strategy is the employment of chiral catalysts, such as chiral Lewis acids or organocatalysts. These catalysts can coordinate to either the phosphonate reagent or the carbonyl compound, forming a transient chiral complex that directs the stereochemical course of the reaction. Research in the field of asymmetric HWE reactions has explored the use of various chiral ligands and metal complexes to achieve high enantioselectivity. For instance, asymmetric variants of the HWE reaction have been developed using external chiral ligands that coordinate to the metal cation of the phosphonate carbanion, thereby creating a chiral environment.

Despite these general strategies for achieving enantioselectivity with phosphonate reagents, a review of the scientific literature reveals a notable scarcity of studies specifically detailing the use of this compound in enantioselective transformations. While the broader class of phosphonates has been successfully utilized in asymmetric synthesis, specific examples and detailed research findings for the title compound remain limited. The development of enantioselective reactions utilizing this compound and its derivatives represents an area with potential for future investigation.

Diastereoselective Synthesis with this compound Reagents

Diastereoselective synthesis, the controlled formation of one diastereomer over others, is a more commonly encountered aspect of reactions involving this compound, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction of stabilized phosphonate carbanions with aldehydes and ketones is a powerful method for the synthesis of alkenes, and the geometry of the resulting double bond (E or Z) is a key element of diastereoselectivity.

Generally, the HWE reaction of phosphonoacetates, including this compound, with aldehydes tends to favor the formation of the (E)-alkene. This preference is attributed to the thermodynamic stability of the anti-periplanar transition state leading to the (E)-product. However, the stereochemical outcome can be significantly influenced by the nature of the substituents on the phosphorus atom, the reaction conditions (base, solvent, temperature), and the structure of the carbonyl compound.

Pioneering work by Ando and coworkers has demonstrated that the use of diarylphosphonoacetates, a class to which this compound belongs, can lead to high (Z)-selectivity in the HWE reaction. The steric bulk of the aryl groups on the phosphorus atom plays a crucial role in directing the stereochemical outcome. By modifying the substituents on the phenyl rings of the diphenoxyphosphoryl group, it is possible to tune the diastereoselectivity of the olefination reaction.

For instance, the introduction of sterically demanding groups at the ortho position of the phenyl rings can dramatically increase the proportion of the (Z)-isomer. This is rationalized by the steric hindrance in the transition state leading to the (E)-isomer, which favors the alternative pathway to the (Z)-product. The table below, based on the findings for related ethyl (diarylphosphono)acetates, illustrates the influence of the aryl substituents on the E/Z selectivity of the HWE reaction with various aldehydes.

Aryl Group on PhosphonateAldehydeBaseSolventTemperature (°C)E/Z Ratio
PhenylBenzaldehydeNaHTHF2550:50
o-TolylBenzaldehydeNaHTHF-787:93
o-EthylphenylBenzaldehydeNaHTHF-785:95
o-IsopropylphenylBenzaldehydeNaHTHF-78<1:99
PhenylHexanalNaHTHF2585:15
o-TolylHexanalNaHTHF-7815:85
o-IsopropylphenylHexanalNaH-785:95

These findings highlight the potential for achieving high levels of diastereocontrol in olefination reactions by judicious choice of the diarylphosphonoacetate reagent. This compound, as the parent compound in this series, provides a foundational platform for the development of more specialized reagents for diastereoselective synthesis.

Investigations into Retention and Inversion of Stereochemistry in Nucleophilic Substitution Events

The stereochemical course of nucleophilic substitution reactions at a stereogenic center is a fundamental concept in organic chemistry, with the outcome typically being either retention or inversion of the original configuration. In the context of this compound, nucleophilic substitution can occur at the α-carbon (the carbon atom bonded to the phosphorus and the carbonyl group).

For a nucleophilic substitution reaction to occur at the α-carbon of this compound, a suitable leaving group would need to be present at this position. The diphenoxyphosphoryl group itself is generally not a leaving group in this context. However, derivatives of this compound, such as those bearing a halogen at the α-position, could undergo nucleophilic substitution.

The stereochemical outcome of such a substitution would be highly dependent on the reaction mechanism. A bimolecular nucleophilic substitution (S(_N)2) reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. This concerted mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as the Walden inversion. libretexts.orgmedium.com

Conversely, a unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products, meaning both retention and inversion of configuration occur.

While the principles of S(_N)1 and S(_N)2 reactions are well-established, specific experimental studies investigating the stereochemical outcome of nucleophilic substitution at the α-carbon of chiral derivatives of this compound are not widely reported in the chemical literature. The presence of the bulky and electron-withdrawing diphenoxyphosphoryl group would likely influence the reaction pathway. For instance, the steric hindrance at the α-carbon might disfavor an S(_N)2 reaction, while the electronic effects could destabilize a potential carbocation intermediate, making an S(_N)1 pathway less favorable as well.

Further research is required to elucidate the specific stereochemical pathways of nucleophilic substitution reactions involving chiral derivatives of this compound and to determine whether conditions can be tailored to favor either retention or inversion of stereochemistry.

Spectroscopic and Advanced Analytical Techniques for Reaction Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. It provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is a primary technique for tracking the progress of chemical reactions in real-time. nih.gov Its non-invasive nature makes it ideal for monitoring the conversion of reactants to products. jhu.edu For instance, in a Horner-Wadsworth-Emmons reaction, where a phosphonate (B1237965) like ethyl 2-(diphenoxyphosphoryl)acetate is deprotonated and reacts with an aldehyde or ketone, ¹H NMR can be used to follow the reaction's progress. rsc.orgnih.gov This is achieved by observing the disappearance of the signals corresponding to the phosphonate's α-protons and the aldehyde's proton, and the simultaneous appearance of new signals for the protons of the newly formed alkene product. nih.gov

The conversion percentage and isomeric ratio of the products can often be determined directly from the integration of the signals in the ¹H NMR spectrum of the crude reaction mixture. nih.gov

Table 1: Illustrative ¹H NMR Data for Monitoring a Horner-Wadsworth-Emmons Reaction

Compound Type Relevant Protons Typical Chemical Shift (δ, ppm) Multiplicity Notes
Starting Material P-CH₂-C=O 3.1 - 3.5 Doublet (d) Signal decreases over time.
Starting Material Aldehyde (R-CHO) 9.5 - 10.1 Singlet (s) or Doublet (d) Signal decreases over time.
Product Vinylic (C=CH) 5.8 - 7.5 Varies Signal increases over time. Chemical shift and coupling constants help determine stereochemistry.

| Product | Ethyl Ester (OCH₂CH₃) | 4.1 - 4.3 (q), 1.2 - 1.4 (t) | Quartet (q), Triplet (t) | Often used as an internal reference if stable. |

Note: The exact chemical shifts are dependent on the specific reactants and solvent used.

Furthermore, ¹H NMR is crucial for stereochemical assignment, particularly for the resulting alkenes. The magnitude of the coupling constant (J-coupling) between the vinylic protons can distinguish between E (trans) and Z (cis) isomers. Typically, the J-coupling for trans-protons is larger (around 12-18 Hz) than for cis-protons (around 7-12 Hz). For chiral phosphonates, specialized techniques using chiral solvating agents can be employed to differentiate enantiomers by inducing separate signals in the ¹H NMR spectrum. nih.govresearchgate.net

While ¹H NMR reveals information about the protons, ¹³C and ³¹P NMR provide direct insight into the carbon skeleton and the phosphorus center, respectively.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify all unique carbon environments within the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the methylene (B1212753) and methyl carbons of the ethyl group, the methylene carbon adjacent to the phosphorus atom, and the various carbons of the two phenoxy groups. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons attached to oxygen appearing further downfield. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (C=O) 165 - 175 Downfield due to the double bond to oxygen.
Methylene (-CH₂-) adjacent to P 35 - 45 (doublet) Shift influenced by phosphorus; coupling to ³¹P causes splitting.
Ester Methylene (-OCH₂-) 60 - 65 Downfield due to attachment to oxygen.
Aromatic Carbons (C₆H₅) 115 - 155 Multiple signals for ipso, ortho, meta, and para carbons.

Note: These are approximate ranges and can vary based on solvent and experimental conditions.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. researchgate.net Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it provides sharp signals over a wide chemical shift range, making it an excellent diagnostic tool. The chemical shift of the phosphorus nucleus in this compound provides direct information about its oxidation state and coordination environment. uni-muenchen.de Phosphonates typically appear in a characteristic region of the ³¹P NMR spectrum. For this compound, a single resonance would be expected in the approximate range of δ 15 to 25 ppm, relative to an external standard of 85% H₃PO₄. osti.govnih.gov

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are used to resolve overlapping signals and establish definitive structural connections. nih.govnih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, typically ¹³C. columbia.edu This allows for the unambiguous assignment of which proton is bonded to which carbon atom. youtube.com For this compound, an HSQC spectrum would show a correlation peak at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond in the molecule (e.g., the -CH₂- and -CH₃ groups).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is used to trace connections between atoms over multiple bonds (typically 2 or 3 bonds). columbia.edu It reveals correlations between protons and carbons that are not directly bonded. This is particularly useful for identifying connectivity around quaternary carbons (carbons with no attached protons), like the carbonyl carbon, and for linking different fragments of the molecule together. youtube.com For example, an HMBC spectrum would show a correlation from the protons of the ethyl group's methylene (-OCH₂-) to the ester's carbonyl carbon, confirming the ester linkage.

Table 3: Expected Key HMBC Correlations for this compound

Proton (¹H) Correlated Carbon (¹³C) Number of Bonds Structural Information Confirmed
P-CH₂- C=O 2 Confirms the acetate (B1210297) backbone.
-OCH₂CH₃ C=O 3 Confirms the ethyl ester group.
P-CH₂- P 1 (¹H-³¹P HMBC) Direct confirmation of the C-P bond.

Mass Spectrometry (MS) for Reaction Product Identification and Confirmation

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. nih.govnih.gov

For this compound, MS analysis would be used to confirm the molecular weight of the synthesized product. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ may sometimes be weak or absent for organophosphorus esters. nih.gov However, the fragmentation pattern provides a structural "fingerprint." Characteristic fragments for this compound would arise from the cleavage of the ester and phosphonate groups.

Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are often preferred for phosphonates as they are less likely to cause extensive fragmentation and typically produce a prominent protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), making the determination of the molecular weight more straightforward. sigmaaldrich.com

Table 4: Potential Mass Spectrometry Fragments for this compound

Fragment Structure m/z (approximate) Origin
[C₁₆H₁₇O₅P]⁺ 320 Molecular Ion [M]⁺
[M - OEt]⁺ 275 Loss of the ethoxy group
[M - COOEt]⁺ 233 Loss of the ethyl acetate group
[P(O)(OPh)₂]⁺ 233 Diphenoxyphosphoryl cation

Infrared (IR) Spectroscopy for Functional Group Analysis in Synthesized Compounds

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching and bending). libretexts.org

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peaks would be the strong C=O stretch of the ester and the P=O stretch of the phosphoryl group.

Table 5: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Characteristic Wavenumber (cm⁻¹) Intensity
Ester Carbonyl (C=O) Stretch 1735 - 1750 Strong
Phosphoryl (P=O) Stretch 1250 - 1300 Strong
P-O-C (Aryl) Stretch 1150 - 1240 Strong
C-O-C (Ester) Stretch 1000 - 1300 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
Aromatic C-H Stretch 3000 - 3100 Medium

The presence of these specific bands provides strong evidence for the successful synthesis of the target compound. researchgate.netnih.govresearchgate.net

Chromatographic Methods (LC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating the components of a mixture. They are widely used to monitor the progress of a reaction by separating reactants from products and to assess the purity of the final isolated compound. rsc.org

Reaction Progress Monitoring: While NMR can monitor a reaction in situ, Thin-Layer Chromatography (TLC) is a common, rapid, and inexpensive method for qualitatively tracking reaction progress. griffith.edu.au By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product.

Purity Assessment:

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. For organophosphorus compounds, GC can be an effective tool for purity analysis, often coupled with a mass spectrometer (GC-MS) for identification. d-nb.info However, due to the relatively low volatility and potential thermal instability of compounds like this compound, derivatization may sometimes be required to convert the analyte into a more volatile form. nih.gov The presence of non-volatile components like phosphate (B84403) salts in a sample can be detrimental to GC columns. chromforum.org

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of moderately polar and non-volatile compounds like phosphonates. wiley.com Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for purity determination. The purity is assessed by the area of the product peak relative to the total area of all peaks in the chromatogram. For challenging separations of highly polar phosphonates, techniques like ion-exchange chromatography or the use of ion-pairing reagents in the mobile phase can be employed. sigmaaldrich.comlcms.cz Coupling LC with mass spectrometry (LC-MS) provides a powerful method for both separation and definitive identification of the main product and any minor impurities.

Future Research Directions and Unexplored Reactivity of Ethyl 2 Diphenoxyphosphoryl Acetate

Development of Novel Synthetic Transformations Leveraging the Phosphonate (B1237965) Moiety

The phosphonate group is more than just a precursor to a C=C double bond; it is a versatile functional group with untapped potential for novel chemical reactions. Future research will likely focus on harnessing the unique reactivity of the phosphonate carbanion and the phosphorus center itself.

Phospha-Michael Additions: The conjugate addition of phosphonate carbanions to electron-deficient alkenes, known as the phospha-Michael reaction, is an atom-efficient method for creating new carbon-phosphorus bonds. rsc.org Exploring the reactivity of the carbanion derived from ethyl 2-(diphenoxyphosphoryl)acetate in such 1,4-additions could lead to the synthesis of complex γ-functionalized phosphonates, which are valuable intermediates in medicinal and materials chemistry. rsc.org

Cycloaddition Reactions: Phosphonate-stabilized carbanions and related intermediates can participate in various cycloaddition reactions. Research into designing conditions where this compound or its derivatives act as 1,3-dipole precursors could open new pathways to highly substituted five-membered heterocycles. researchgate.net Such transformations would represent a significant departure from its traditional role in olefination.

Synthesis of Functionalized Building Blocks: The phosphonate moiety can serve as a linchpin in the synthesis of complex molecular scaffolds. For instance, phosphonates are used to construct key building blocks for bioactive cyclopentenones and prostaglandins. researchgate.net Future work could explore multi-step, one-pot sequences where this compound is first used in a novel transformation (e.g., acylation or alkylation at the α-carbon) before a subsequent intramolecular HWE reaction, enabling rapid assembly of complex cyclic systems. researchgate.netconicet.gov.ar

Reactions with Diazo Compounds: The reactivity of phosphonates containing other functional groups, such as diazo moieties, has been shown to lead to unique transformations like chemo- and stereoselective X-H insertion processes to form enol ethers and enamines. nih.gov Investigating analogous reactivity by derivatizing this compound could unlock novel synthetic methodologies.

Expanding the Scope of Substrate Applicability in Existing Methodologies

While the HWE reaction is known for its broad compatibility with various functional groups, its efficiency can be limited by the nature of the carbonyl substrate. researchgate.net A key area for future research is to push the boundaries of the reaction's scope, particularly with sterically demanding or electronically deactivated carbonyl compounds.

The versatility of the HWE reaction allows it to be compatible with a wide array of functional groups, including ethers, esters, amides, and acetals, making it a valuable tool in the total synthesis of natural products. conicet.gov.arresearchgate.net However, reactions with highly hindered ketones or α,α-disubstituted aldehydes can be sluggish and low-yielding. Future efforts will likely focus on developing more forcing reaction conditions or utilizing additives that can enhance the reactivity of the phosphonate carbanion derived from this compound. This could involve the use of stronger, non-nucleophilic bases, Lewis acid additives to activate the carbonyl partner, or high-pressure conditions to overcome steric hindrance.

Table 1: Hypothetical Application of this compound with Challenging Carbonyl Substrates

EntryCarbonyl SubstrateBase/AdditiveExpected ProductPredicted ChallengePotential for Improvement
12,2,6-TrimethylcyclohexanoneKHMDS, 18-Crown-6Ethyl 2-(2,2,6-trimethylcyclohexylidene)acetateSevere steric hindrance limiting nucleophilic attack.High-pressure conditions; microwave irradiation to increase reaction rate.
2PivalaldehydeNaHEthyl 4,4-dimethyl-2-pentenoateHigh steric bulk on the aldehyde may slow the reaction.Use of LiCl with an amine base to enhance reactivity. wikipedia.org
3Ethyl LevulinateDBUEthyl 2-(4-oxopentylidene)acetatePotential for enolization of the ketone substrate.Use of milder conditions and careful temperature control.
44-NitroacetophenoneBa(OH)₂Ethyl 3-(4-nitrophenyl)-2-butenoateElectron-withdrawing group on the aromatic ring deactivates the carbonyl.Stronger base systems (e.g., n-BuLi) at low temperatures.

Computational Chemistry Approaches for Predicting Reactivity and Stereoselectivity

The stereochemical outcome of the HWE reaction is a result of a complex interplay of kinetic and thermodynamic factors governing the formation and decomposition of intermediate adducts. acs.org Computational chemistry has emerged as a powerful tool for dissecting these reaction pathways and predicting stereoselectivity.

Quantum mechanical calculations, such as ab initio and Density Functional Theory (DFT), have been used to investigate the HWE reaction mechanism. nih.govacs.org These studies reveal that the reaction proceeds through the addition of the phosphonate enolate to the carbonyl, followed by the formation of an oxaphosphetane intermediate. acs.orgnih.gov The relative energy of the transition states leading to the cis and trans products determines the final stereochemical outcome. acs.orgnih.gov

Future computational studies on this compound could focus on:

Modeling the Role of Phenoxy Groups: Precisely quantifying the electronic effect of the diphenoxyphosphoryl group compared to more common dialkoxyphosphoryl groups. The electron-withdrawing nature of the phenoxy substituents is known to influence the stability of intermediates and transition states, which can affect the reversibility of the initial addition step and thus the final E/Z ratio. researchgate.netelsevierpure.com

Solvent and Counterion Effects: Developing more accurate solvation models and explicitly including counterions (e.g., Li⁺, Na⁺, K⁺) in calculations. These factors are known to have a drastic influence on the reaction path and can significantly alter the energy landscape of the intermediates and transition states. acs.org

Predictive Modeling for Substrate Scope: Creating predictive models that can accurately forecast the E/Z selectivity for a wide range of aldehyde and ketone substrates reacting with this compound. This would allow synthetic chemists to choose optimal reaction conditions in silico before performing experiments.

Design and Synthesis of Modified this compound Reagents for Enhanced Reactivity and Selectivity

A promising avenue of research is the rational design of new phosphonate reagents based on the this compound scaffold. By modifying the phenoxy groups or other parts of the molecule, it is possible to fine-tune the reagent's reactivity and stereoselectivity.

The Still-Gennari modification, which uses phosphonates with electron-withdrawing 2,2,2-trifluoroethyl groups, famously yields Z-alkenes with high selectivity. wikipedia.org Similarly, Ando's research has shown that diaryl phosphonates can also favor Z-alkene formation. wikipedia.org This principle can be applied to the design of new reagents derived from this compound. For example, introducing strong electron-withdrawing or electron-donating substituents onto the phenyl rings could have a profound impact on the reagent's properties. A recent study detailed the synthesis of a novel HWE reagent, methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate, which facilitates the preparation of mixed phosphonoacetates, showcasing a modern approach to reagent design. researchgate.net

Table 2: Proposed Modifications to this compound and Their Predicted Effects

ModificationProposed StructurePredicted Effect on Reactivity/SelectivityRationale
Electron-Withdrawing GroupsEthyl 2-(bis(pentafluorophenoxy)phosphoryl)acetateIncreased Z-selectivityHighly electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically formed Z-product. wikipedia.org
Electron-Donating GroupsEthyl 2-(bis(4-methoxyphenoxy)phosphoryl)acetateEnhanced E-selectivity and potentially higher reactivity of the carbanionElectron-donating groups increase the nucleophilicity of the carbanion and may favor the thermodynamically more stable E-alkene by promoting reversibility of the initial addition.
Chiral AuxiliariesEthyl 2-(bis((R)-1,1'-bi-2-naphthoxy)phosphoryl)acetatePotential for asymmetric olefinationA chiral environment around the phosphorus center could induce facial selectivity in the addition to prochiral carbonyls, leading to enantioenriched products.
Steric BulkEthyl 2-(bis(2,6-diisopropylphenoxy)phosphoryl)acetateAltered stereoselectivity due to steric hindranceBulky groups can influence the preferred geometry of the oxaphosphetane intermediate and transition state, potentially overriding electronic effects.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-(diphenoxyphosphoryl)acetate?

A general synthesis involves coupling reactions using palladium catalysts (e.g., (PPh₃)₄Pd) with arylboronic acids under basic conditions (e.g., K₂CO₃). Post-reaction, extraction with ethyl acetate and purification via silica gel chromatography are critical steps to isolate the compound . Reaction parameters (temperature, solvent ratios) should be optimized based on precursor reactivity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/³¹P NMR can confirm the phosphoryl group and ester linkages. For example, in related derivatives, splitting patterns at δ 7.5–7.0 ppm (aromatic protons) and δ 4.60 ppm (ester/phosphoryl groups) are diagnostic .
  • GC-MS : Useful for purity assessment and identifying volatile byproducts. Column selection (e.g., polar vs. non-polar) impacts resolution .

Q. How should this compound be stored to ensure stability?

Store at –20°C in airtight, light-resistant containers. Stability exceeds two years under these conditions. Avoid exposure to moisture, which may hydrolyze the phosphoryl ester .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Temperature Gradients : Incremental increases (e.g., 80°C → 120°C) may reduce side-product formation .

Q. How can contradictions in NMR data be resolved during structural elucidation?

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly near δ 4.60–5.10 ppm (ester/phosphoryl regions).
  • Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns in crowded spectra .

Q. What strategies are effective for using this compound in enzyme inhibition studies?

  • Carbamate Derivatives : Modify the acetate group to introduce carbamate moieties (e.g., pent-4-yn-1-yl groups) for covalent binding to active sites.
  • Docking Simulations : Pre-screen derivatives using computational models to prioritize synthesis .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Chromatography : Use columns with cellulose- or amylase-based stationary phases.
  • Chiral Auxiliaries : Incorporate temporary directing groups (e.g., Evans auxiliaries) during phosphorylation .

Q. What are the challenges in interpreting mass spectrometry data for phosphorylated derivatives?

  • Fragmentation Patterns : Phosphoryl groups often produce dominant peaks at m/z corresponding to [M–OPh]⁺ or [M–PO₃]⁺.
  • High-Resolution MS : Resolve isotopic clusters to distinguish between isobaric species (e.g., C₈H₁₇O₅P vs. C₉H₁₉O₅P) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.